molecular formula C13H9ClO5 B12551197 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate CAS No. 185752-35-6

3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate

Cat. No.: B12551197
CAS No.: 185752-35-6
M. Wt: 280.66 g/mol
InChI Key: IBVZMMSPIRJOPA-UHFFFAOYSA-N
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Description

3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the acetylation of 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and chloro groups enhance its reactivity and potential for diverse applications .

Properties

CAS No.

185752-35-6

Molecular Formula

C13H9ClO5

Molecular Weight

280.66 g/mol

IUPAC Name

(3-acetyl-6-chloro-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C13H9ClO5/c1-6(15)9-3-8-4-10(14)12(18-7(2)16)5-11(8)19-13(9)17/h3-5H,1-2H3

InChI Key

IBVZMMSPIRJOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)Cl

Origin of Product

United States

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